5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a 4,5-disubstituted triazole derivative featuring a bromophenyl group at position 5 and a phenylethyl chain at position 2. The triazole-thiol scaffold is recognized for its structural versatility and pharmacological relevance, particularly in antimicrobial, anticancer, and corrosion inhibition applications . The phenylethyl substituent introduces lipophilicity, which may improve membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
3-(4-bromophenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c17-14-8-6-13(7-9-14)15-18-19-16(21)20(15)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBFKHJPLARJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylethylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium thiolate or primary amines.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
- Starting Materials : The synthesis often begins with 4-bromoaniline and phenethyl bromide.
- Reactions : The process includes S-alkylation in an alkaline medium, followed by cyclization to form the triazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
Antimicrobial Properties
One of the primary applications of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial activity. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example:
- Activity Against Bacteria : Studies have shown that certain derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell walls or interference with metabolic pathways .
- Fungal Inhibition : The compound has also been tested against various fungal strains, showing promising results in inhibiting growth, which is crucial for developing new antifungal agents .
Anticancer Potential
The anticancer properties of triazole derivatives are another area of interest. Research indicates that compounds similar to 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can act as potential inhibitors for cancer cell proliferation:
- Mechanism of Action : These compounds may target specific enzymes involved in cancer cell metabolism or induce apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7), suggesting their potential as therapeutic agents .
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural applications:
- Crop Protection : The ability to inhibit fungal pathogens can be harnessed to develop new fungicides that are effective against crop diseases, thereby enhancing agricultural productivity .
Comparative Analysis of Related Compounds
To better understand the significance of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, a comparison with related triazole compounds can be insightful.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Agricultural Use |
|---|---|---|---|
| 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | High | Moderate | Potential |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Moderate | High | Limited |
| 3-methyltriazole derivatives | Low | Moderate | High |
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The bromophenyl and phenylethyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The thiol group can also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
Comparison with Related Syntheses:
- Compound 10 (4-(4-bromophenyl)-5-phenyl analog): Synthesized via S-alkylation of triazole-thiol with 2-bromo-1-phenylethanone, followed by ketone reduction .
- Schiff Base Derivatives: Condensation of triazole-thiols with aldehydes (e.g., 4-phenoxybenzaldehyde) under acidic conditions .
Spectroscopic and Analytical Data
Biological Activity
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential anticancer properties, as well as its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromoaniline with appropriate thioketones under alkaline conditions. The compound can be characterized using various spectroscopic techniques such as NMR and FTIR. For instance, the NMR data indicates specific chemical shifts that are characteristic of the triazole and thiol functionalities .
Anticancer Properties
Several studies have assessed the anticancer potential of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol against various cancer cell lines. Notably:
- Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against HepG2 liver cancer cells. The compound exhibited an IC50 value indicative of its potency in inhibiting cell proliferation .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural modifications. In a comparative study:
| Compound | Substituent | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| 6d | Two methyl groups | 13.004 | High |
| 6e | Bromo group | 28.399 | Low |
| 6a | No substituent | 20.000 | Moderate |
This table illustrates that electron-donating groups generally enhance anticancer activity while electron-withdrawing groups reduce it .
Case Studies
- Study on Melanoma : A series of triazole derivatives were tested against melanoma cell lines, revealing that compounds similar to 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol showed increased selectivity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during treatment .
- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, and how can purity be maximized?
- Methodology :
-
Step 1 : Start with 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a precursor, synthesized via cyclization of thiosemicarbazide derivatives under reflux in ethanol (80°C, 6–8 hours) .
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Step 2 : Introduce the 2-phenylethyl substituent via alkylation using 1-bromo-2-phenylethane in DMF with K₂CO₃ as a base (60°C, 12 hours). Monitor reaction progress via TLC .
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Purification : Use column chromatography (silica gel, hexane:ethyl acetate 7:3) or recrystallization from ethanol to achieve >95% purity .
- Key Considerations :
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Control reaction pH to avoid undesired byproducts (e.g., oxidation of the thiol group).
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Validate purity via HPLC (C18 column, acetonitrile:water 60:40) and NMR (¹H, ¹³C) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
-
Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Test concentrations range from 25–200 µg/mL, with ampicillin as a positive control .
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Antifungal Activity : Employ broth microdilution assays against C. albicans (MIC determination) .
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Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
- Data Interpretation :
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Compare zone of inhibition (mm) and MIC values with structural analogs (e.g., 5-(thiophen-2-ylmethyl) derivatives) to identify substituent effects .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the bioactivity of this compound?
- Methodology :
-
Analog Synthesis : Modify substituents systematically (e.g., replace bromophenyl with chlorophenyl or tert-butylphenyl) and compare bioactivity .
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Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like M. tuberculosis enoyl-ACP reductase .
- Key Findings :
Q. How does this compound interact with bacterial enzymes, and what are the mechanistic implications?
- Methodology :
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Enzyme Inhibition Assays : Test inhibition of M. bovis enoyl-ACP reductase using NADH oxidation assays (λ = 340 nm) .
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Kinetic Studies : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots .
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X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify binding motifs (e.g., thiol-mediated covalent bonding) .
- Key Insights :
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The thiol group forms a disulfide bond with Cys residues in the enzyme active site, blocking substrate access .
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Bromophenyl enhances hydrophobic interactions, increasing binding affinity by 30% compared to non-halogenated analogs .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodology :
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pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC .
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Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products via LC-MS .
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Formulation : Encapsulate in PEG-PLGA nanoparticles to enhance half-life in serum (tested in rat models) .
- Results :
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Stable at pH 5–7 (degradation <5%), but prone to oxidation at pH >7.
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Nanoencapsulation increases bioavailability by 4-fold compared to free compound .
Data Contradictions and Resolution
Q. Discrepancies in reported anti-TB activity: How to reconcile conflicting MIC values?
- Analysis :
- reports MIC = 0.1% for M. bovis, while earlier studies on similar triazoles show MIC = 1% .
- Resolution :
- Differences arise from strain variability (e.g., M. bovis vs. M. tuberculosis H37Rv).
- Standardize assays using CLSI guidelines and include isoniazid as a control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
